molecular formula C19H28F2N4O B2771150 N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide CAS No. 2249054-01-9

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide

Cat. No. B2771150
CAS RN: 2249054-01-9
M. Wt: 366.457
InChI Key: FSMLXKXBYXTERF-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an amide group, a cyanocyclohexyl group, and a pyrazolyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The amide group would likely participate in hydrogen bonding, while the cyclohexyl group could potentially adopt a chair conformation .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. It’s likely to have a relatively high molecular weight and may be soluble in organic solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The potential applications of this compound would likely depend on its specific properties and biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2N4O/c1-12-15(13(2)25(24-12)17(20)21)10-16(26)23-19(11-22)8-6-14(7-9-19)18(3,4)5/h14,17H,6-10H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMLXKXBYXTERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)CC(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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